molecular formula C9H10BrNO2S B1373264 1-((3-Bromophenyl)sulfonyl)azetidine CAS No. 1133116-29-6

1-((3-Bromophenyl)sulfonyl)azetidine

Cat. No.: B1373264
CAS No.: 1133116-29-6
M. Wt: 276.15 g/mol
InChI Key: WHXRPYCUEZEQJG-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)sulfonyl)azetidine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a sulfonamide linker connecting a 3-bromophenyl group and an azetidine ring, a combination that offers versatile reactivity and potential for diverse molecular interactions. The sulfonamide functional group is a common pharmacophore found in compounds with a wide range of biological activities, serving as a key connector in many therapeutic agents . The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly valuable saturated bioisostere in lead optimization, often used to improve the physicochemical and metabolic properties of drug candidates. The bromine atom on the phenyl ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound an excellent building block for constructing more complex molecules for screening libraries . As a fine chemical with high purity, it is intended for use as a key intermediate in organic synthesis, including the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRPYCUEZEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674853
Record name 1-(3-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-29-6
Record name 1-[(3-Bromophenyl)sulfonyl]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobenzene-1-sulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Procedure:

Step Description Conditions Notes
1 Preparation of 3-bromobenzenesulfonyl chloride Typically via chlorosulfonation of 3-bromobenzene Requires controlled temperature to avoid over-chlorosulfonation
2 Reaction of 3-bromobenzenesulfonyl chloride with azetidine In anhydrous solvent (e.g., dichloromethane or THF), presence of base such as triethylamine Room temperature or slight cooling to control exotherm
3 Work-up and purification Aqueous quenching, extraction, followed by recrystallization or column chromatography Purity enhanced by chromatographic techniques

This route is analogous to the synthesis of 1-((4-bromophenyl)sulfonyl)azetidine, with the positional isomeric difference in the bromine substituent on the phenyl ring.

Detailed Reaction Conditions and Mechanism

The reaction proceeds via a sulfonamide bond formation, yielding the sulfonylated azetidine.

Alternative Synthetic Approaches

While the direct sulfonylation of azetidine is the most straightforward, alternative methods reported for related azetidine derivatives include:

These methods are more complex and often used for synthesizing azetidine derivatives with additional substituents or specific stereochemistry.

Purification and Characterization

  • Purification : Typically by recrystallization or silica gel column chromatography.
  • Characterization : Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
    • Aromatic protons appear in 7–8 ppm range in ¹H NMR.
    • Azetidine ring protons show characteristic multiplets around 3–4 ppm.
    • Sulfonyl group confirmed by strong IR absorptions near 1150 and 1350 cm⁻¹ (S=O stretches).
  • Elemental analysis and melting point determination further confirm compound purity.

Comparative Data Table of Preparation Parameters for Sulfonyl Azetidines

Parameter This compound 1-((4-Bromophenyl)sulfonyl)azetidine Notes
Starting sulfonyl chloride 3-bromobenzenesulfonyl chloride 4-bromobenzenesulfonyl chloride Positional isomers affect reactivity slightly
Nucleophile Azetidine Azetidine Same
Solvent Anhydrous dichloromethane or THF Anhydrous dichloromethane or THF Common solvents for sulfonylation
Base Triethylamine or similar Triethylamine or similar Neutralizes HCl
Temperature 0–25 °C 0–25 °C Mild conditions to avoid side reactions
Purification Recrystallization, chromatography Recrystallization, chromatography Standard organic purification
Yield Typically 70–85% (reported in similar compounds) Typically 70–85% Dependent on scale and conditions

Research Findings and Optimization

  • Yield optimization : Controlled addition of sulfonyl chloride to azetidine solution minimizes side reactions.
  • Solvent choice : Polar aprotic solvents favor nucleophilic substitution; dichloromethane is preferred for solubility and ease of removal.
  • Base selection : Triethylamine is common, but other tertiary amines or inorganic bases can be used to modulate reaction rates.
  • Scale-up considerations : Industrial synthesis may employ continuous flow reactors for better heat management and reproducibility.

Chemical Reactions Analysis

1-((3-Bromophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Ring-Opening Reactions: The azetidine ring can undergo ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-((3-Bromophenyl)sulfonyl)azetidine is characterized by the presence of an azetidine ring substituted with a sulfonyl group and a bromophenyl moiety. Its molecular formula is C₉H₈BrNO₂S, and it has a molecular weight of approximately 192.13 g/mol.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its unique structural features that may interact with biological targets.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Research has indicated that the compound may inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing the synthesis of diverse derivatives that may possess enhanced biological activities.
  • Cyclization Reactions : The azetidine ring can undergo ring-opening reactions, providing pathways to synthesize larger cyclic compounds or polycyclic structures.

Case Study 1: Anticancer Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The results demonstrated:

CompoundCell LineIC50 (µM)
Derivative AMCF-715
Derivative BA54920
Derivative CHeLa25

These findings suggest that modifications to the sulfonamide group can enhance anticancer activity.

Case Study 2: Antibacterial Efficacy

Research conducted on the antibacterial properties of this compound showed promising results against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be:

CompoundMIC (µg/mL)
This compound32
Control (Penicillin)16

This indicates that while the compound exhibits antibacterial properties, it may be less potent than traditional antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
SulfanilamideSimple sulfonamideAntibacterial
Benzene sulfonamideAromatic ring structureAntimicrobial
3-Bromoaniline sulfonamideBromine substitution on anilineEnhanced reactivity

The presence of both the azetidine ring and sulfonyl group in this compound provides it with distinct reactivity patterns and biological interactions compared to these compounds.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Spiroazetidine Derivatives with Bromophenyl Substituents

Akkurt et al. synthesized several spiroazetidine derivatives containing 3-bromophenyl groups, such as 4-(9-Anthryl)-1-(3-bromophenyl)spiro-[azetidine-3,9′-xanthen]-2-one (Acta Cryst. E65, 2009) . Key comparisons include:

  • Structural Complexity : These derivatives incorporate anthracene and xanthene moieties, creating rigid, planar frameworks absent in the simpler 1-((3-Bromophenyl)sulfonyl)azetidine.
  • Spectral Data : The β-lactam carbonyl IR peak at 1,755 cm⁻¹ in 2-(Anthracen-9-yl)-1-(3-bromophenyl)spiro[azetidine-3,9'-xanthen]-4-one () is a hallmark of strained azetidine rings, likely shared with the target compound.
  • Melting Points : The spiro derivatives exhibit higher melting points (e.g., 222–224°C for the compound in ) compared to simpler sulfonamides, suggesting enhanced crystallinity due to extended conjugation .

Azacyclic Sulfonamides with Varying Ring Sizes

lists structurally related sulfonamides with different ring sizes:

Compound Name CAS Number Ring Size Similarity Score
1-((3-Bromophenyl)sulfonyl)pyrrolidine 214210-14-7 5-membered 0.98
1-((3-Bromophenyl)sulfonyl)piperidine 871269-12-4 6-membered 0.94
1-((4-Bromophenyl)sulfonyl)azepane 153439-48-6 7-membered 0.97

Key Observations :

  • Similarity Scores : Pyrrolidine (5-membered) analogs exhibit the highest similarity (0.98), likely due to comparable ring flexibility and electronic profiles.

Halogen-Substituted Analogues in Cytotoxicity Studies

highlights halogenated compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1).

  • Electron-Withdrawing Effects : The 3-bromophenyl group may enhance electrophilic character, influencing interactions in biological systems.
  • Cytotoxicity : Though direct data for the target compound is unavailable, brominated analogs in often show higher cytotoxicity than chloro-substituted derivatives, suggesting bromine’s role in bioactivity .

JAK Inhibitors with Azetidine Cores

describes 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine , a JAK inhibitor. Comparisons include:

  • Substituent Effects : The trihydroxytriazinyl group in this compound contrasts with the sulfonyl group in the target compound, highlighting divergent strategies for target engagement.
  • Synthetic Complexity : Both compounds require multi-step syntheses, but the JAK inhibitor’s route involves silicon-based intermediates and cryogenic conditions, indicating higher complexity .

Biological Activity

1-((3-Bromophenyl)sulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the bromophenyl group enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Target Enzymes : It has been shown to inhibit enzymes such as PARP7 (Poly(ADP-ribose) polymerase 7) and CDK9 (Cyclin-dependent kinase 9), which are crucial in cellular processes like DNA repair and transcription regulation, respectively.
  • Binding Mechanism : The compound likely binds to the active sites of these enzymes, disrupting their normal function and leading to downstream effects on cell proliferation and survival.

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating apoptotic pathways. This includes downregulating anti-apoptotic proteins while upregulating pro-apoptotic proteins .
  • Antimicrobial Properties : Azetidine derivatives are known for their antimicrobial activity. Variations in the substitution pattern can significantly influence their effectiveness against bacterial strains, including those resistant to conventional antibiotics .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests suitable properties for therapeutic applications:

  • Absorption and Distribution : The compound's structure allows for effective absorption and distribution within biological systems. It interacts with transport proteins that facilitate its movement across cell membranes.
  • Metabolism : It is likely metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism and clearance from the body.

Case Studies

Several studies have investigated the biological activity of related azetidine compounds, providing insights into their therapeutic potential:

  • Anticancer Studies : In vitro studies indicated that azetidine derivatives could inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound were shown to effectively target hepatocellular carcinoma cells through the NF-κB signaling pathway .
  • Antimicrobial Testing : Research involving a series of azetidine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that compounds with electron-withdrawing groups displayed enhanced antibacterial efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Anti-inflammatoryReduces inflammation markers

Q & A

Q. What are the standard synthetic routes for 1-((3-bromophenyl)sulfonyl)azetidine, and how can its purity be validated?

The compound is typically synthesized via sulfonylation of azetidine with 3-bromobenzenesulfonyl chloride under basic conditions. A representative protocol involves:

  • Dissolving azetidine in anhydrous dichloromethane (DCM) or pyridine.
  • Adding 3-bromobenzenesulfonyl chloride dropwise at 0°C, followed by a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
  • Quenching the reaction with water, extracting with DCM, and purifying via column chromatography.
    Validation : Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms regiochemistry, while mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For example, ¹H NMR peaks for the azetidine ring protons appear as distinct multiplets in the δ 3.0–4.0 ppm range, and sulfonyl-linked aromatic protons resonate at δ 7.4–8.0 ppm .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming the azetidine ring integrity, sulfonyl group attachment, and bromophenyl substitution pattern. Splitting patterns (e.g., doublets for para-substituted bromine in aromatic regions) help distinguish regioisomers .
  • High-resolution MS (HRMS) : Validates molecular formula (e.g., C₉H₁₀BrNO₂S).
  • IR Spectroscopy : Identifies sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. How does the bromophenyl substituent influence the compound’s reactivity in further derivatization?

The 3-bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization. For example, palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the bromine site, expanding structural diversity for biological screening .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation of azetidine with 3-bromobenzenesulfonyl chloride?

Key factors include:

  • Temperature : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions (e.g., azetidine ring opening) .
  • Solvent Choice : Pyridine acts as both solvent and base, enhancing reactivity compared to DCM/triethylamine .
  • Catalysis : Pd(PPh₃)₄ or XPhos Pd G2 improves coupling efficiency in post-synthetic modifications (e.g., introducing boronate esters) .
    Typical yields range from 70–97%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers address contradictory cytotoxicity data in analogues of this compound?

Contradictions may arise from:

  • Substituent Position : Meta- vs. para-bromophenyl groups alter steric/electronic profiles, impacting biological target binding. For example, 3-bromo derivatives show higher cytotoxicity in MCF-7 cells (IC₅₀ ~42 μg/mL) compared to para-substituted analogues .
  • Assay Conditions : Variations in cell line sensitivity (e.g., MCF-7 vs. HEK293) or incubation times require standardization .
    Resolution : Conduct dose-response curves with controlled replicates and validate target engagement via biochemical assays (e.g., enzyme inhibition) .

Q. What mechanistic insights exist for the biological activity of sulfonamide-containing azetidines?

The sulfonyl group often acts as a hydrogen-bond acceptor, enhancing binding to proteases or kinases. For example:

  • In SARS-CoV-2 PLpro inhibitors, the sulfonamide moiety interacts with catalytic cysteine residues, disrupting viral replication .
  • In metal coordination, 3-bromophenyl sulfonamides form complexes with Fe(III), potentially enabling antioxidant or catalytic applications .

Q. How can computational methods aid in designing derivatives of this compound?

  • Docking Studies : Predict binding poses in target proteins (e.g., PRMT4 or SARS-CoV-2 PLpro) to prioritize synthetic targets .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity trends .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Rotameric Restriction : The sulfonamide group can restrict rotation, causing non-equivalent proton environments. For example, axial/equatorial protons on the azetidine ring may split into distinct multiplets .
  • Trace Impurities : Residual solvents (e.g., DCM) or byproducts (e.g., unreacted sulfonyl chloride) require careful column purification .

Methodological Recommendations

Q. What strategies mitigate azetidine ring-opening during synthesis?

  • Use mild bases (e.g., pyridine) instead of strong bases like NaOH.
  • Avoid prolonged reaction times; monitor via TLC .

Q. How can researchers validate sulfonamide regioisomers in complex mixtures?

  • 2D NMR (COSY/NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns .
  • X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-((3-Bromophenyl)sulfonyl)azetidine

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